![molecular formula C16H16O5 B14197449 (4-Hydroxyphenyl)[4-methoxy-2-(methoxymethoxy)phenyl]methanone CAS No. 923016-95-9](/img/structure/B14197449.png)
(4-Hydroxyphenyl)[4-methoxy-2-(methoxymethoxy)phenyl]methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Hydroxyphenyl)[4-methoxy-2-(methoxymethoxy)phenyl]methanone is an organic compound with a complex structure that includes both hydroxy and methoxy functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4-Hydroxyphenyl)[4-methoxy-2-(methoxymethoxy)phenyl]methanone typically involves the reaction of 4-hydroxybenzophenone with 4-methoxy-2-(methoxymethoxy)benzoyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and an organic solvent like dichloromethane or toluene .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Analyse Des Réactions Chimiques
Types of Reactions
(4-Hydroxyphenyl)[4-methoxy-2-(methoxymethoxy)phenyl]methanone undergoes various chemical reactions, including:
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an alcohol.
Substitution: Formation of substituted phenyl derivatives.
Applications De Recherche Scientifique
(4-Hydroxyphenyl)[4-methoxy-2-(methoxymethoxy)phenyl]methanone has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the production of polymers, dyes, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of (4-Hydroxyphenyl)[4-methoxy-2-(methoxymethoxy)phenyl]methanone involves its interaction with specific molecular targets and pathways. For example, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress . The compound may also interact with enzymes and receptors involved in inflammation and cancer pathways, thereby exerting its therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- (2-Hydroxy-4-methoxyphenyl)(phenyl)methanone oxime
- Methanone, bis(2-hydroxy-4-methoxyphenyl)-
- Ethanone, 1-(2-hydroxy-4-methoxyphenyl)-
Uniqueness
(4-Hydroxyphenyl)[4-methoxy-2-(methoxymethoxy)phenyl]methanone is unique due to its specific combination of hydroxy and methoxy groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry .
Propriétés
Numéro CAS |
923016-95-9 |
|---|---|
Formule moléculaire |
C16H16O5 |
Poids moléculaire |
288.29 g/mol |
Nom IUPAC |
(4-hydroxyphenyl)-[4-methoxy-2-(methoxymethoxy)phenyl]methanone |
InChI |
InChI=1S/C16H16O5/c1-19-10-21-15-9-13(20-2)7-8-14(15)16(18)11-3-5-12(17)6-4-11/h3-9,17H,10H2,1-2H3 |
Clé InChI |
YZUATQYLTZVFBC-UHFFFAOYSA-N |
SMILES canonique |
COCOC1=C(C=CC(=C1)OC)C(=O)C2=CC=C(C=C2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N'-[4-(Oxomethylidene)-4H-pyrazol-3-yl]methanimidamide](/img/structure/B14197378.png)

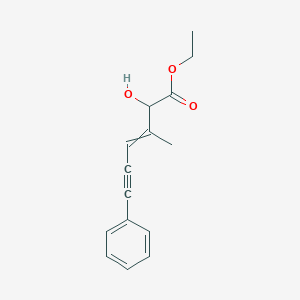
![4,6-Bis[(4-chlorophenyl)methoxy]-1,3,5-triazin-2(1H)-one](/img/structure/B14197398.png)
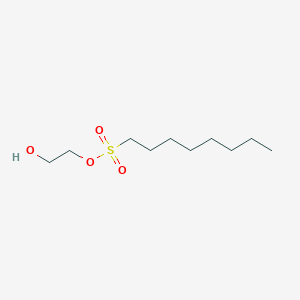
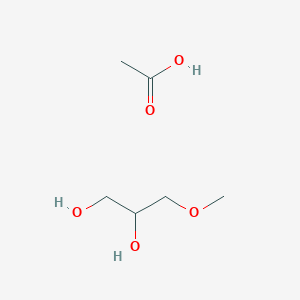
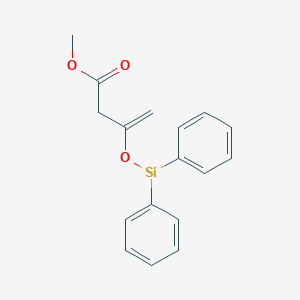
![1-Bromo-4-[1-(4-bromophenyl)sulfanylpropylsulfanyl]benzene](/img/structure/B14197423.png)
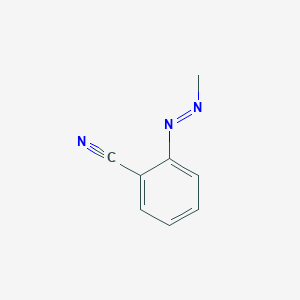
![N-(4-Methylphenyl)-N'-{[(2S)-pyrrolidin-2-yl]methyl}thiourea](/img/structure/B14197432.png)
![1,7-Dioxaspiro[5.5]undecan-5-ol](/img/structure/B14197433.png)
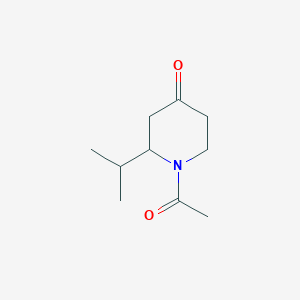
![N-(2-Phenoxyphenyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B14197445.png)
